

Trimethyl(propoxy)silane: A Versatile Precursor in Organosilicon Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl(propoxy)silane*

Cat. No.: *B161712*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(propoxy)silane (TMPS) is a versatile alkoxy silane that serves as a crucial precursor and intermediate in a wide array of applications within organosilicon chemistry. Its unique combination of a reactive propoxy group and three stable methyl groups makes it an ideal silylating agent, a building block for more complex organosilicon molecules, and a key component in the synthesis of advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of **Trimethyl(propoxy)silane**, with a focus on its practical applications in research and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in the laboratory.

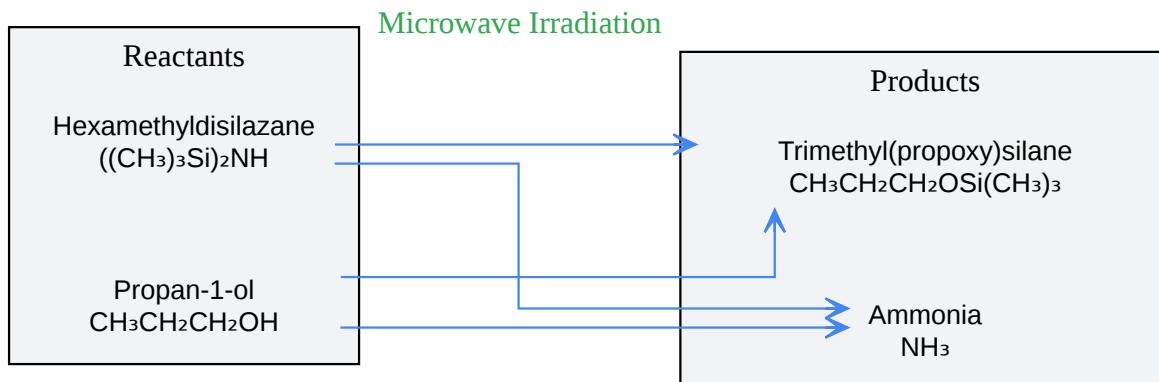
Introduction

Organosilicon compounds have garnered significant attention across various scientific disciplines, including materials science, organic synthesis, and medicinal chemistry, owing to their unique chemical and physical properties. Among the diverse family of organosilanes, alkoxy silanes stand out for their utility as versatile synthetic intermediates.

Trimethyl(propoxy)silane, with the chemical formula $C_6H_{16}OSi$, is a prominent member of this class.^[1] Its structure features a central silicon atom bonded to three methyl groups and a propoxy group. This arrangement confers a balance of reactivity and stability, making it a valuable reagent for a multitude of chemical transformations.

This guide aims to provide a detailed technical resource for professionals engaged in research and development, summarizing the core chemical principles and practical methodologies associated with **Trimethyl(propoxy)silane**.

Physicochemical Properties


A thorough understanding of the physicochemical properties of **Trimethyl(propoxy)silane** is essential for its safe handling, storage, and application in chemical reactions. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₆ OSi	[1][2]
Molecular Weight	132.28 g/mol	[3]
CAS Number	1825-63-4	[3]
Appearance	Colorless liquid	-
Boiling Point	100-101 °C at 735 mmHg	[3][4]
Density	0.762 g/mL at 25 °C	[3][4]
Refractive Index (n _{20/D})	1.384	[3][4]
Flash Point	-2 °C	

Synthesis of Trimethyl(propoxy)silane

Trimethyl(propoxy)silane can be synthesized through various methods. A common and efficient laboratory-scale preparation involves the reaction of hexamethyldisilazane with propan-1-ol.[1]

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of **Trimethyl(propoxy)silane**.

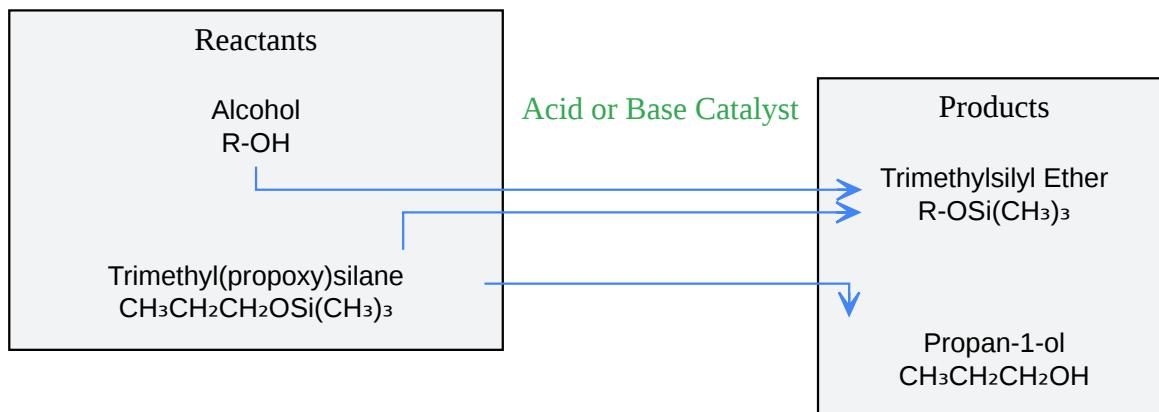
Experimental Protocol

Materials:

- Hexamethyldisilazane (HMDS)
- Propan-1-ol
- Microwave reactor
- Round-bottom flask
- Magnetic stirrer
- Distillation apparatus

Procedure:

- To a dry, microwave-safe round-bottom flask equipped with a magnetic stir bar, add propan-1-ol (1 equivalent).
- Add hexamethyldisilazane (0.5 equivalents) to the flask.

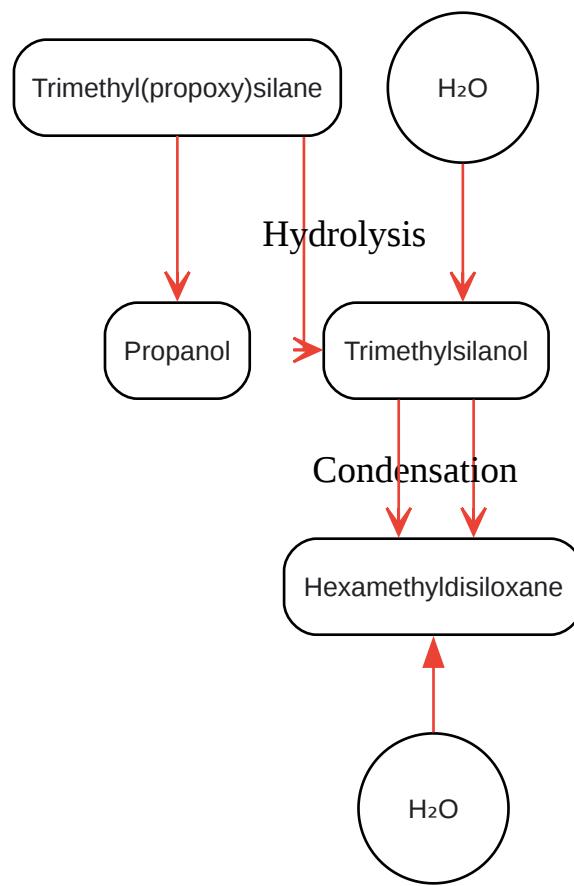

- Seal the flask and place it in a microwave reactor.
- Irradiate the mixture with microwaves at a suitable power level to maintain a gentle reflux for approximately 5 minutes. The reaction is reported to yield up to 95%.[\[1\]](#)
- After cooling to room temperature, the reaction mixture is transferred to a distillation apparatus.
- The product, **Trimethyl(propoxy)silane**, is purified by fractional distillation. The boiling point of the product is 100-101 °C.[\[3\]](#)[\[4\]](#)
- The purity of the collected fractions should be verified by Gas Chromatography (GC) and spectroscopic methods (NMR, IR).

Reactivity and Applications

The reactivity of **Trimethyl(propoxy)silane** is primarily centered around the cleavage of the Si-O bond, making it an excellent silylating agent for protecting hydroxyl groups in organic synthesis. It also participates in hydrolysis and condensation reactions, which are fundamental to sol-gel processes and the formation of silicone polymers.

Silylation of Alcohols

Trimethyl(propoxy)silane is an effective reagent for the silylation of alcohols, converting them into their corresponding trimethylsilyl (TMS) ethers. This transformation is crucial for protecting the hydroxyl group during other synthetic steps.



[Click to download full resolution via product page](#)

Caption: Silylation of an alcohol using **Trimethyl(propoxy)silane**.

Hydrolysis and Condensation

Like other alkoxy silanes, **Trimethyl(propoxy)silane** is susceptible to hydrolysis, a reaction that cleaves the silicon-oxygen bond upon interaction with water, yielding trimethylsilanol and propanol. The trimethylsilanol intermediate is often unstable and readily undergoes self-condensation to form hexamethyldisiloxane.

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation of **Trimethyl(propoxy)silane**.

Synthesis of Silyl Enol Ethers

Trimethyl(propoxy)silane can be used to synthesize silyl enol ethers from ketones. Silyl enol ethers are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. The reaction typically proceeds via an enolate intermediate.

A reported application of **Trimethyl(propoxy)silane** is the synthesis of 2-Propoxy-cyclohex-2-enone.^[1]

Materials:

- 1,3-Cyclohexanedione
- **Trimethyl(propoxy)silane**

- Trifluoromethanesulfonic acid ($\text{CF}_3\text{SO}_3\text{H}$)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)
- Rotary evaporator
- Chromatography column (silica gel)

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexanedione (1 equivalent) in anhydrous dichloromethane.
- Add **Trimethyl(propoxy)silane** (1.2 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a catalytic amount of trifluoromethanesulfonic acid.
- Allow the reaction to stir at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield 2-Propoxy-cyclohex-2-enone (reported yield up to 80%).[\[1\]](#)

Spectroscopic Data

The characterization of **Trimethyl(propoxy)silane** is routinely performed using various spectroscopic techniques.

Spectroscopic Data

¹H NMR

The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group, and signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the oxygen).

¹³C NMR

The carbon NMR spectrum will display a signal for the methyl carbons of the trimethylsilyl group and three distinct signals for the carbons of the propoxy group.

IR Spectroscopy

The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the methyl and propyl groups, a strong Si-O-C stretching band, and Si-C stretching and bending vibrations.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of a methyl group ($M-15$) and a propyl group ($M-43$).

Safety and Handling

Trimethyl(propoxy)silane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[5] It is important to avoid contact with skin and eyes, and to wear suitable personal protective equipment, including gloves and safety glasses. ^[5] The compound is sensitive to moisture and will react with water to release propanol.^[5] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

Trimethyl(propoxy)silane is a valuable and versatile reagent in organosilicon chemistry. Its utility as a silylating agent, a precursor for silyl enol ethers, and a component in hydrolysis and condensation reactions makes it a cornerstone in both academic research and industrial applications. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize **Trimethyl(propoxy)silane** in their synthetic endeavors, paving the way for new discoveries and innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Trimethylpropoxysilane | C6H16OSi | CID 74577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethyl(propoxy)silane CAS#: 1825-63-4 [m.chemicalbook.com]
- 4. Trimethyl(propoxy)silane | 1825-63-4 [chemicalbook.com]
- 5. Silane, trimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Trimethyl(propoxy)silane: A Versatile Precursor in Organosilicon Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161712#trimethyl-propoxy-silane-as-a-precursor-in-organosilicon-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com